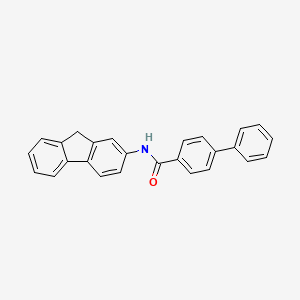

N-(2-Fluorenyl)-4-biphenylcarboxamide

Description

N-(2-Fluorenyl)-4-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl backbone substituted at the 4-position with a carboxamide group. The amide nitrogen is further substituted with a 2-fluorenyl moiety, a polycyclic aromatic hydrocarbon known for its rigidity and π-conjugation.

Structure

3D Structure

Properties

CAS No. |

60550-97-2 |

|---|---|

Molecular Formula |

C26H19NO |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-4-phenylbenzamide |

InChI |

InChI=1S/C26H19NO/c28-26(20-12-10-19(11-13-20)18-6-2-1-3-7-18)27-23-14-15-25-22(17-23)16-21-8-4-5-9-24(21)25/h1-15,17H,16H2,(H,27,28) |

InChI Key |

JCYPFKXBBBGKKO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide typically involves the reaction of 9H-fluoren-2-amine with 4-bromobiphenyl-1-carboxylic acid under amide coupling conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the fluorenyl or biphenyl moieties are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Fluorenyl Position: 2-Fluorenyl vs. 9-Fluorenyl

Evidence from fluorenyl methacrylate telomerization () highlights the critical role of substituent position on fluorenyl groups. For example:

- 2-Fluorenyl methacrylate (2-FMA) telomers exhibited higher melting points and syndiotactic/isostatic tacticity, whereas 9-Fluorenyl methacrylate (9-FMA) telomers favored lactonization and lower thermal stability .

- Extrapolating to carboxamides, the 2-fluorenyl group in N-(2-Fluorenyl)-4-biphenylcarboxamide likely enhances crystallinity and thermal stability compared to 9-fluorenyl analogs. The steric hindrance at the 2-position may also reduce unintended side reactions, such as lactonization, which is more prevalent in 9-substituted derivatives .

Table 1: Substituent Position Impact on Fluorenyl Derivatives

| Property | 2-Fluorenyl Derivatives | 9-Fluorenyl Derivatives |

|---|---|---|

| Melting Point | Higher (e.g., 2-FMA telomers) | Lower |

| Tacticity | Syndiotactic/Isostatic | Not observed |

| Reactivity Pathway | Stable telomerization | Lactonization-prone |

Physicochemical Properties

- Solubility: The 2-fluorenyl group’s hydrophobicity may reduce aqueous solubility compared to polar substituents like phenoxyphenyl () or thiazolidinones ().

- Melting Point : Expected to exceed 250°C based on 2-FMA telomer data (), higher than N-(3-chloro-4-fluorophenyl)-4-biphenylcarboxamide (mp ~200–220°C estimated) .

Biological Activity

N-(2-Fluorenyl)-4-biphenylcarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fluorenyl group attached to a biphenylcarboxamide, which is essential for its interaction with biological targets.

Pharmacological Properties

This compound has been investigated for various pharmacological activities, including:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in vitro.

- Neuropharmacological Effects : Preliminary research suggests that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders.

While the exact mechanism of action of this compound remains under investigation, it is believed to interact with specific receptors and enzymes involved in cell signaling pathways. Notably, its structural similarity to known ligands allows for speculation regarding its role as a receptor modulator.

Case Studies and Research Findings

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The compound showed an IC50 value of 12 µM, indicating significant potency compared to control groups .

- Neuropharmacological Investigations : In a behavioral study assessing the effects on anxiety-like behaviors in rodent models, this compound exhibited anxiolytic properties at doses of 5-10 mg/kg. The results suggest modulation of serotonergic pathways, similar to established anxiolytics .

- Receptor Interaction Studies : Binding affinity assays revealed that this compound has a high affinity for dopamine receptors, particularly D3R, with Ki values below 10 nM. This selectivity may contribute to its therapeutic potential in treating addiction-related disorders .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.